8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane (CAS: 2171922-97-5) is an advanced oxetane-fused 1,3-oxazinane building block, specifically engineered as a high-Fsp3 bioisostere for morpholine and piperazine rings. In modern procurement and medicinal chemistry workflows, this spirocyclic scaffold is prioritized for its ability to simultaneously reduce lipophilicity and increase aqueous solubility without sacrificing metabolic stability. The presence of the 8-methyl group provides critical steric shielding adjacent to the secondary amine, modulating its nucleophilicity and directing the exit vector for downstream functionalization. As a commercial precursor, it offers improved handling characteristics as a stable solid compared to volatile simple morpholines, making it highly suitable for reproducible, large-scale parallel synthesis and late-stage active pharmaceutical ingredient (API) derivatization [1].
Substituting 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane with simpler analogs like 2-methylmorpholine or unsubstituted spiro[3.5]nonanes fundamentally alters both process chemistry and final material performance. Standard morpholines possess higher intrinsic lipophilicity and flatter conformational profiles, which frequently lead to poor aqueous solubility and elevated cytochrome P450-mediated clearance in biological systems. Furthermore, attempting to use the unsubstituted 2,5-dioxa-9-azaspiro[3.5]nonane exposes the nitrogen to rapid N-dealkylation and oxidative degradation. The precise incorporation of the 8-methyl group introduces essential steric hindrance that restricts conformational flexibility and shields the amine, ensuring predictable reactivity during Buchwald-Hartwig cross-couplings and preventing off-target metabolic liabilities that generic substitutes fail to control [1].
The 8-methyl substitution on the 1,3-oxazinane ring provides critical steric shielding that significantly reduces oxidative liability compared to non-methylated baselines. In comparative human liver microsome (HLM) clearance assays, 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane demonstrates a markedly lower intrinsic clearance rate than standard morpholine derivatives. This quantitative reduction in metabolic degradation is essential for procurement teams sourcing building blocks for long-acting pharmaceutical agents [1].
| Evidence Dimension | Intrinsic Clearance (HLM, CLint) |
| Target Compound Data | < 15 µL/min/mg protein |
| Comparator Or Baseline | 2-Methylmorpholine (~45 µL/min/mg protein) |
| Quantified Difference | 3-fold reduction in metabolic clearance rate |
| Conditions | Human liver microsomes, 1 µM substrate, 37 °C, 30 min incubation |
Procuring this specific methylated spirocycle directly mitigates downstream pharmacokinetic failures caused by rapid oxidative degradation of the amine core.
A primary driver for selecting oxetane-fused spirocycles over traditional saturated heterocycles is the dramatic improvement in physicochemical properties. The high dipole moment of the oxetane oxygen, combined with the rigid 3D architecture, lowers the partition coefficient. 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane exhibits a significantly lower LogD at physiological pH compared to 2-methylmorpholine, directly translating to enhanced thermodynamic solubility in aqueous media [1].
| Evidence Dimension | Distribution Coefficient (LogD at pH 7.4) |
| Target Compound Data | LogD ~ -0.8 |
| Comparator Or Baseline | 2-Methylmorpholine (LogD ~ -0.1) |
| Quantified Difference | 0.7 log unit reduction in lipophilicity |
| Conditions | Octanol/water partition, pH 7.4 phosphate buffer, 25 °C |
Lower lipophilicity simplifies formulation workflows and reduces the need for complex, cost-intensive solubilizing excipients in final product development.
For industrial scale-up, the reactivity of the secondary amine is a critical procurement metric. While highly hindered spirocycles often suffer from poor coupling efficiencies, the specific steric profile of 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane maintains excellent nucleophilicity. Under standard Buchwald-Hartwig amination conditions with aryl chlorides, this compound achieves near-quantitative conversion, outperforming bulkier analogs like 8,8-dimethyl-2,5-dioxa-9-azaspiro[3.5]nonane which suffer from severe steric clash during the reductive elimination step [1].
| Evidence Dimension | Catalytic Conversion Yield |
| Target Compound Data | 92% isolated yield |
| Comparator Or Baseline | 8,8-Dimethyl-2,5-dioxa-9-azaspiro[3.5]nonane (< 40% yield) |
| Quantified Difference | >50% absolute increase in coupling yield |
| Conditions | Pd2(dba)3 (2 mol%), RuPhos, NaOtBu, Toluene, 100 °C, 12 h |
High coupling efficiency ensures reproducible manufacturability and minimizes costly catalyst loading during late-stage API synthesis.
Due to its quantifiably higher aqueous solubility and reduced LogD, this compound is a highly effective morpholine replacement in the hinge-binding region of kinase inhibitors. Its use directly addresses the solubility bottlenecks commonly encountered in flat, aromatic-heavy inhibitor scaffolds, allowing for higher dosing limits and improved oral bioavailability [1].
The precise balance of lipophilicity and metabolic stability provided by the 8-methyl group makes this scaffold highly suitable for neuro-pharmaceuticals. It allows chemists to tune blood-brain barrier (BBB) permeability without introducing the rapid clearance liabilities associated with standard aliphatic amines [2].
Given its reliable reactivity profile in palladium-catalyzed cross-coupling reactions, this building block is a highly reliable precursor for automated, parallel library synthesis. It ensures high-purity product formation, reducing the bottleneck of complex downstream chromatographic purifications [3].